Welcome to the BenchChem Online Store!
molecular formula C11H13NO3 B014022 Ethyl 4-oxo-4-(pyridin-3-YL)butanoate CAS No. 59086-27-0

Ethyl 4-oxo-4-(pyridin-3-YL)butanoate

Cat. No. B014022
M. Wt: 207.23 g/mol
InChI Key: PCCAREBWDSOBIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06924300B2

Procedure details

Carbonyldiimidazole (7.25 g) was added to a solution of nicotinic acid (5.00 g) in tetrahydrofuran (100 ml) at 0° C. After stirring at room temperature for 2 hours, the mixture was added dropwise to a solution of lithiated tert-butyl acetate prepared from tert-butyl acetate (17.5 ml) and lithium diisopropylamide (2N tetrahydrofuran solution, 65 ml) at −78° C. over 1 hour. After stirring for 15 minutes, 1N hydrochloric acid (250 ml) was added and extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was dissolved in tetrahydrofuran (100 ml), sodium hydride (60% in oil, 1.38 g) was added at 0° C. and stirred for 10 minutes. Ethyl bromoacetate (3.33 ml) was added to the mixture, and the reaction mixture was stirred at room temperature for 3 hours, 0.1N hydrochloric acid (350 ml) was added and extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was subjected to silica gel chromatography to obtain an oil from an ethyl acetate-hexane (1:1, v/v)-eluted fraction. This oil was dissolved in toluene (150 ml), and trifluoroacetic acid (7.68 ml) was added and then the resultant mixture was stirred at 90° C. for 4 hours. An aqueous saturated solution of sodium bicarbonate was added to the reaction mixture and extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was subjected to silica gel chromatography to obtain ethyl 4-oxo-4-(3-pyridyl)butyrate (3.39 g, yield 38%) as a colorless oil from an ethyl acetate-hexane (2:1, v/v)-eluted fraction.
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
7.25 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
17.5 mL
Type
reactant
Reaction Step Five
Quantity
65 mL
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
reactant
Reaction Step Six
Quantity
7.68 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1](N1C=CN=C1)(N1C=CN=C1)=O.[C:13]([OH:21])(=O)[C:14]1[CH:19]=[CH:18][CH:17]=[N:16][CH:15]=1.[C:22]([O:25][C:26]([CH3:29])(C)C)(=[O:24])[CH3:23].C([N-]C(C)C)(C)C.[Li+].Cl.FC(F)(F)C(O)=O.C(=O)(O)[O-].[Na+]>O1CCCC1.C1(C)C=CC=CC=1.C(OCC)(=O)C.CCCCCC>[O:21]=[C:13]([C:14]1[CH:15]=[N:16][CH:17]=[CH:18][CH:19]=1)[CH2:1][CH2:23][C:22]([O:25][CH2:26][CH3:29])=[O:24] |f:3.4,7.8,11.12|

Inputs

Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CCCCCC
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
7.25 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)(C)C
Step Five
Name
Quantity
17.5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)(C)C
Name
Quantity
65 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Step Six
Name
Quantity
250 mL
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
7.68 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Eight
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in tetrahydrofuran (100 ml)
ADDITION
Type
ADDITION
Details
sodium hydride (60% in oil, 1.38 g) was added at 0° C.
STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
Ethyl bromoacetate (3.33 ml) was added to the mixture
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
0.1N hydrochloric acid (350 ml) was added
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain an oil from an ethyl acetate-hexane (1:1, v/v)-eluted fraction
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C(CCC(=O)OCC)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.39 g
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.